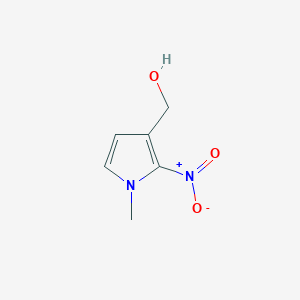

(1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol

Description

Significance of Pyrrole (B145914) Scaffolds in Modern Organic Synthesis and Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in organic chemistry. biolmolchem.comscispace.com Its unique electronic properties and ability to be functionalized at various positions make it an attractive target for synthetic chemists. nih.gov The pyrrole ring is a key structural motif in numerous biologically active compounds, including natural products like heme, chlorophyll, and various alkaloids. biolmolchem.comscispace.com Consequently, the development of novel synthetic methodologies for the construction and functionalization of the pyrrole core is a highly active area of research. nih.gov

The versatility of the pyrrole scaffold allows it to serve as a template for the creation of diverse molecular architectures with a wide range of applications. nih.gov Pyrrole derivatives are integral to the fields of materials science, where they are used in the development of conducting polymers and dyes, and medicinal chemistry, where they form the basis for a multitude of therapeutic agents. biolmolchem.comscispace.com The ability to introduce various substituents onto the pyrrole ring system enables the fine-tuning of a molecule's physical, chemical, and biological properties. uctm.edu This has led to the synthesis of libraries of pyrrole-based compounds for drug discovery and other applications. nih.gov

Academic Context of Pyrroles with Nitro and Hydroxymethyl Functionalities

The introduction of specific functional groups onto the pyrrole ring can impart unique reactivity and biological activity. The nitro group (NO₂) is a powerful electron-withdrawing group that can significantly influence the electronic character of the pyrrole ring, making it more susceptible to certain types of reactions. nih.gov Nitrated pyrroles are of interest for their potential applications in medicinal chemistry, as the nitro group can be a key pharmacophore in various bioactive molecules. nih.govmdpi.com For instance, the presence of a nitro group on a pyrrole ring has been shown to enhance the antibacterial activity of certain compounds. mdpi.com The synthesis of nitro-substituted pyrroles, however, can be challenging due to the potential for side reactions and the need for careful control of regioselectivity. nih.gov

The hydroxymethyl group (-CH₂OH) is another important functional group in the context of pyrrole chemistry. This group can act as a synthetic handle, allowing for further elaboration of the molecule through a variety of chemical transformations. nih.gov Pyrroles bearing hydroxymethyl substituents can be precursors to a range of other functional groups, such as aldehydes, carboxylic acids, and halides. From a biological perspective, the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets, which can be crucial for molecular recognition and binding affinity.

The combination of both a nitro and a hydroxymethyl group on the same pyrrole scaffold, as seen in (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol, presents a molecule with a unique combination of electronic and functional properties. The interplay between the electron-withdrawing nitro group and the versatile hydroxymethyl group makes such compounds interesting targets for both synthetic and medicinal chemistry research.

Overview of Research Trends in Highly Substituted Pyrrole Systems

The development of efficient and regioselective methods for the synthesis of highly substituted pyrroles is a major focus of contemporary organic synthesis. nih.govnih.gov The ability to control the placement of multiple substituents on the pyrrole ring is crucial for the systematic exploration of structure-activity relationships in drug discovery and for the construction of complex molecular architectures. researchgate.net

Recent research trends in this area include the development of novel catalytic systems, often employing transition metals, to facilitate the construction of the pyrrole ring from simple starting materials. nih.govnih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, have also emerged as a powerful strategy for the efficient synthesis of polysubstituted pyrroles. nih.gov These methods often offer advantages in terms of atom economy and reduced waste generation compared to traditional multi-step syntheses.

Furthermore, there is a growing interest in the use of green and sustainable synthetic methods for the preparation of substituted pyrroles. mdpi.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions. The development of one-pot syntheses and multicomponent reactions is also a key aspect of this trend, as these approaches can significantly reduce the number of synthetic steps and purification procedures required. nih.gov The synthesis of highly functionalized pyrroles, such as those containing both nitro and hydroxymethyl groups, benefits greatly from these advancements in synthetic methodology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

(1-methyl-2-nitropyrrol-3-yl)methanol |

InChI |

InChI=1S/C6H8N2O3/c1-7-3-2-5(4-9)6(7)8(10)11/h2-3,9H,4H2,1H3 |

InChI Key |

SIAMKUDFWMIHOE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1[N+](=O)[O-])CO |

Origin of Product |

United States |

Advanced Derivatization and Analog Generation Strategies

Design Principles for Novel (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol Analogs

The rational design of novel analogs of this compound is a multifaceted process that integrates computational and empirical methodologies to predict and optimize the properties of new molecular entities. Key to this endeavor is a deep understanding of the structure-property relationships that govern the behavior of the parent molecule.

Structure-Activity Relationship (SAR) Studies: A primary approach involves systematic modifications of the this compound scaffold to probe the impact of structural changes on a desired activity or property. Modifications typically target the three main components of the molecule: the N-methyl group, the nitro group at the 2-position, and the hydroxymethyl group at the 3-position. For instance, varying the N-alkyl substituent can modulate lipophilicity and steric bulk, influencing solubility and binding interactions. The electron-withdrawing nitro group significantly impacts the electronics of the pyrrole (B145914) ring; its replacement with other substituents (e.g., cyano, sulfonyl) can fine-tune the molecule's electronic profile. The hydroxymethyl group offers a prime site for esterification, etherification, or replacement with other functional groups to alter polarity and hydrogen bonding capacity.

Pharmacophore Modeling and Bioisosteric Replacement: In the context of medicinal chemistry, if a biological target is known, pharmacophore modeling can be employed to identify the essential spatial arrangement of chemical features required for activity. Analogs can then be designed to fit this model. Bioisosteric replacement is another powerful tool, where functional groups are exchanged for others with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. For example, a carboxylic acid could be replaced with a tetrazole, or a methyl group with a chlorine atom.

Computational Chemistry: Quantum mechanical calculations and molecular dynamics simulations can provide insights into the conformational preferences, electronic properties, and potential intermolecular interactions of designed analogs. These computational studies help to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.

| Design Strategy | Rationale | Potential Modifications |

| SAR Studies | Systematically probe the effect of structural changes on activity/properties. | Vary N-alkyl group, replace nitro group, modify hydroxymethyl group. |

| Pharmacophore Modeling | Identify and mimic the key interaction features for a biological target. | Design molecules that fit a 3D pharmacophore model. |

| Bioisosteric Replacement | Improve properties by replacing functional groups with structurally similar ones. | e.g., -COOH with tetrazole; -CH3 with -Cl. |

| Computational Chemistry | Predict molecular properties and interactions to prioritize synthesis. | Analyze conformational preferences, electronic distribution. |

Multi-Step Synthesis of Complex Polycyclic Systems Incorporating the Pyrrole Scaffold

The incorporation of the this compound core into larger, more complex polycyclic systems represents a significant strategy for generating novel chemical entities with unique three-dimensional architectures. Such structures can access different regions of chemical space and may exhibit enhanced biological activity or novel material properties.

The synthetic strategies to achieve this often involve multi-step sequences where the pyrrole scaffold acts as a versatile building block. The functional groups of this compound provide convenient handles for annulation reactions, where additional rings are fused onto the pyrrole core.

Annulation Strategies:

Diels-Alder Reactions: The pyrrole ring can act as a diene or dienophile in [4+2] cycloaddition reactions, depending on the substituents. The nitro group, being electron-withdrawing, deactivates the pyrrole ring for reactions where it acts as a diene but can activate adjacent double bonds for dienophilic participation.

Ring-Closing Metathesis (RCM): By introducing appropriate alkenyl side chains onto the pyrrole nitrogen or the hydroxymethyl group, RCM can be employed to construct fused or bridged ring systems.

Pictet-Spengler and Bischler-Napieralski Reactions: These classic cyclization reactions can be adapted to build fused heterocyclic systems, such as those found in many alkaloids, by starting with appropriately functionalized pyrrole derivatives.

Tandem and Cascade Reactions: To enhance synthetic efficiency, multi-step sequences are increasingly being replaced by tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These elegant strategies can rapidly build molecular complexity from simple starting materials.

A hypothetical multi-step synthesis could involve the initial conversion of the hydroxymethyl group to a more reactive species, such as an aldehyde or a halide, followed by a condensation reaction with a suitable partner to construct an intermediate that is then cyclized to form a polycyclic system.

High-Throughput Synthesis and Combinatorial Approaches for Pyrrole Libraries

To explore the chemical space around the this compound scaffold more broadly and efficiently, high-throughput synthesis (HTS) and combinatorial chemistry approaches are invaluable. These techniques enable the rapid generation of large libraries of related compounds, which can then be screened for desired properties.

Solid-Phase Synthesis: One common strategy is to immobilize the pyrrole scaffold onto a solid support, such as a polymer resin. This allows for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be washed away. The hydroxymethyl group of this compound provides a convenient attachment point to the resin. Once attached, a series of reactions can be performed in a parallel or split-and-pool fashion to introduce diversity at other positions of the molecule.

Multi-Component Reactions (MCRs): MCRs are powerful tools in combinatorial chemistry, as they allow for the formation of complex molecules from three or more starting materials in a single step. The development of novel MCRs that can incorporate a this compound-derived building block would be a highly efficient way to generate diverse libraries. For example, a Ugi or Passerini reaction could potentially be adapted to incorporate this scaffold.

Automated Synthesis Platforms: The use of robotic systems for automated synthesis can significantly accelerate the generation of compound libraries. These platforms can perform reactions, purifications, and analyses in a high-throughput manner, freeing up researchers' time and increasing reproducibility.

| HTS Approach | Description | Application to Pyrrole Scaffold |

| Solid-Phase Synthesis | Immobilization on a solid support for simplified reaction and purification. | Attachment via the hydroxymethyl group for subsequent parallel synthesis. |

| Multi-Component Reactions | One-pot synthesis from three or more starting materials to build complexity rapidly. | Development of MCRs incorporating a pyrrole building block. |

| Automated Synthesis | Robotic platforms for high-throughput reaction execution and purification. | Rapid generation of large, systematically varied libraries. |

Development of Sustainable and Environmentally Benign Derivatization Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, with the goal of developing more sustainable and environmentally friendly processes. The derivatization of this compound is no exception, and research in this area focuses on several key aspects.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Efforts are being made to replace these with more benign alternatives, such as water, supercritical fluids (like CO2), ionic liquids, or deep eutectic solvents. The Paal-Knorr synthesis of pyrroles, for example, has been successfully performed in water. nih.govumich.edu

Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals, can significantly improve the efficiency and selectivity of reactions, while reducing waste. mdpi.com Organocatalysis and biocatalysis (using enzymes) are also attractive green alternatives to traditional metal-based catalysts. For instance, the Paal-Knorr reaction can be catalyzed by environmentally benign catalysts like citric acid or saccharin. nih.gov

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are two technologies that can lead to significant energy savings and faster reaction times compared to conventional batch heating. researchgate.net Flow chemistry, in particular, offers advantages in terms of safety, scalability, and process control.

Atom Economy: Synthetic methods that maximize the incorporation of all starting material atoms into the final product (high atom economy) are inherently more sustainable. Multi-component reactions are a prime example of atom-economical processes.

The development of sustainable protocols for the derivatization of this compound not only reduces the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the chemical compound this compound and its applications in complex organic synthesis and material science.

This lack of available data suggests that this compound may be a novel compound that has not yet been synthesized or characterized. Alternatively, it may be a compound that has been synthesized but not yet reported in publicly accessible literature.

Consequently, it is not possible to provide an article on the applications of this compound as outlined in the user's request. Any attempt to do so would be speculative and would not be based on verifiable scientific research.

Mechanistic and Kinetic Investigations of Reactions Involving 1 Methyl 2 Nitro 1h Pyrrol 3 Yl Methanol

Elucidation of Reaction Pathways and Intermediates in Synthesis and Transformations

The elucidation of reaction pathways for a molecule like (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol involves understanding both its formation (synthesis) and its subsequent chemical changes (transformations). The synthesis of substituted pyrroles can be achieved through various established methods, with the Paal-Knorr synthesis being a prominent example, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edu For N-substituted pyrroles like the target compound, a primary amine (methylamine in this case) would be used.

Transformations of the pyrrole (B145914) ring are typically governed by electrophilic substitution, which occurs preferentially at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate through resonance. onlineorganicchemistrytutor.com However, in this compound, the C2 position is already substituted with a deactivating nitro group, which would direct further electrophilic attack to other positions.

Reaction intermediates are transient species formed during the conversion of reactants to products. In pyrrole chemistry, these can include cationic intermediates (arenium ions) during electrophilic substitution or various adducts. For instance, in the synthesis of pyrrole-2,3-diones, a Michael-type attack followed by the elimination of water leads to the formation of the heterocyclic ring, proceeding through identifiable intermediates. acgpubs.org The study of reactions involving related dinitropyrazoles with nucleophiles has shown that the reaction can proceed through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, highlighting the complex pathways that can exist for nitro-substituted heterocycles. researchgate.net

In the biosynthesis of natural products containing a pyrrole moiety, such as showdomycin, pyrrole intermediates are assembled by complex enzymatic machinery and can be highly unstable, undergoing rapid oxidation. nih.gov The identification of these intermediates is crucial for understanding the complete biosynthetic pathway.

Application of Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (like ²H, ¹³C, or ¹⁵N), researchers can track the position of that atom in the products, providing definitive evidence for proposed reaction mechanisms. cernobioscience.comcreative-proteomics.com

For studying reactions of this compound, isotopic labeling could be applied in several ways:

Synthesis Mechanism: To confirm a synthetic pathway, one could use ¹⁵N-labeled methylamine or a ¹³C-labeled carbonyl precursor in a Paal-Knorr type synthesis. The position of the isotope in the final pyrrole product, determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, would confirm the proposed bond-forming sequence.

Transformation Mechanisms: To study a transformation, such as a rearrangement or substitution reaction, the starting this compound could be synthesized with a ¹³C-labeled methanol side chain (-¹³CH₂OH). The location of the ¹³C label in the final product would reveal whether the side chain migrates or is altered during the reaction.

Kinetic Isotope Effect (KIE): Replacing a hydrogen atom with its heavier isotope, deuterium (²H), at a site involved in bond-breaking in the rate-determining step can slow down the reaction. Measuring this KIE provides strong evidence that the specific C-H bond is broken in the slowest step of the mechanism.

This technique has been instrumental in elucidating complex biosynthetic pathways and reaction mechanisms across organic chemistry. nih.govnih.gov

Spectroscopic Probing of Reaction Intermediates and Transition States

Spectroscopic techniques are indispensable for identifying the structures of molecules, including transient intermediates formed during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. researchgate.net By taking NMR spectra at various time points during a reaction, one can monitor the disappearance of reactant signals and the appearance of product signals. Crucially, new signals that appear and then disappear may correspond to a reaction intermediate. nih.gov Two-dimensional (2D) NMR techniques like COSY and HMBC are vital for unambiguously determining the structure of complex substituted pyrroles by revealing proton-proton and proton-carbon correlations. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For reactions involving this compound, one could monitor changes in the characteristic absorption bands for the -OH group (broad, ~3300 cm⁻¹), the C-NO₂ group (~1500 and 1350 cm⁻¹), and vibrations of the pyrrole ring. acgpubs.orgrsc.org

Mass Spectrometry (MS): MS provides the molecular weight of compounds and, through fragmentation patterns, clues about their structure. It is particularly useful for detecting intermediates in a reaction mixture, even at very low concentrations. nih.gov

The following table summarizes typical spectroscopic data expected for the functional groups present in this compound, based on known values for similar structures.

While stable intermediates can be isolated and characterized, transition states are, by definition, fleeting energy maxima and cannot be directly observed. However, advanced techniques like time-resolved spectroscopy and computational chemistry can provide valuable insights into their structure and energetics. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol. These calculations can determine key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. The distribution of electron density, heavily influenced by the electron-withdrawing nitro group and the methyl and hydroxymethyl substituents on the pyrrole (B145914) ring, dictates the molecule's reactivity.

Reactivity descriptors derived from these calculations, including chemical potential, hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's chemical behavior. For instance, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and would be derived from specific DFT calculations, such as at the B3LYP/6-31G level of theory.)*

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.8 D |

| Electrophilicity Index | 2.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be employed to explore the conformational flexibility of this compound. By simulating the motion of the molecule over time, MD can reveal the preferred orientations of the hydroxymethyl and nitro groups relative to the pyrrole ring. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvents or biological macromolecules.

These simulations can also provide insights into intermolecular interactions, particularly hydrogen bonding involving the hydroxyl and nitro groups. Understanding these interactions is key to predicting the molecule's behavior in different chemical environments.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of this compound, which is invaluable for its identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when compared to experimental data, can aid in the structural elucidation of the molecule and its derivatives.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretches of the N-O bonds in the nitro group and the O-H bond in the hydroxymethyl group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net This can help to understand the electronic structure and chromophoric properties of the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and would be generated from specific computational methods.)

| Spectroscopy | Predicted Feature | Value |

| ¹H NMR | Chemical Shift (ppm) - CH₂OH | 4.6 |

| ¹³C NMR | Chemical Shift (ppm) - C-NO₂ | 145.2 |

| IR | Vibrational Frequency (cm⁻¹) - NO₂ asymm. stretch | 1550 |

| UV-Vis | Maximum Absorption Wavelength (λmax) | 280 nm |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and intermediates. This provides a detailed, step-by-step understanding of how the reaction proceeds. For example, the reactivity of the hydroxymethyl group in substitution or oxidation reactions could be explored, and the influence of the nitro and methyl groups on the reaction barrier can be quantified.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QRAR) Studies focused on Synthetic Utility

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate the computed molecular descriptors of this compound and its analogues with their experimentally determined properties or activities. In the context of synthetic utility, a QSPR model could be built to predict properties like solubility, boiling point, or chromatographic retention times based on calculated descriptors. A QSAR model could be used to predict the reactivity of a series of related compounds in a particular synthetic transformation, thereby guiding the design of more efficient synthetic routes or novel derivatives with desired properties.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Selective Synthetic Routes

The synthesis of polysubstituted pyrroles, particularly those with a specific substitution pattern like in (1-Methyl-2-nitro-1H-pyrrol-3-yl)methanol, presents a significant challenge. urfu.ruchim.it Future research should prioritize the development of more efficient and selective synthetic routes that are both atom-economical and environmentally benign.

One promising avenue is the exploration of domino and multicomponent reactions . These approaches allow for the construction of complex molecular architectures from simple precursors in a single operation, thereby minimizing waste and enhancing efficiency. urfu.ruorganic-chemistry.org For instance, a one-pot, four-component reaction involving two primary amines, diketene, and nitrostyrene has been shown to produce highly functionalized pyrroles in good yields. organic-chemistry.org Adapting such a strategy could provide a direct and efficient route to the target molecule or its close analogs.

Another area of focus should be on the development of novel catalytic systems . While traditional methods like the Paal-Knorr, Hantzsch, and Knorr syntheses are well-established, they often require harsh conditions or have limited substrate scope. urfu.rueurekaselect.com The use of transition-metal catalysts, such as those based on iron, copper, or palladium, has shown promise in mediating the synthesis of pyrrole (B145914) derivatives under milder conditions with greater functional group tolerance. eurekaselect.comrsc.org For example, an iron-catalyzed cascade synthesis of pyrroles from nitroarenes has been reported, which could be conceptually extended to the synthesis of nitropyrroles from appropriate precursors. rsc.org

Furthermore, the application of green chemistry principles in the synthesis of pyrrole derivatives is a burgeoning field. eurekaselect.comresearchgate.net This includes the use of greener solvents, microwave-assisted synthesis, and solvent-free reaction conditions to reduce the environmental impact of synthetic processes. researchgate.netuctm.edu

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Domino/Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. | Identification of suitable starting materials and reaction conditions for the specific substitution pattern. |

| Transition-Metal Catalysis | Mild reaction conditions, high yields, broad functional group tolerance. | Catalyst cost and sensitivity, potential for metal contamination in the final product. |

| Green Synthetic Methods | Reduced environmental impact, increased safety. | Achieving high yields and selectivity under green conditions can be challenging. |

Exploration of Novel Reactivity Modes and Transformations

The functional groups present in this compound—the nitro group and the hydroxymethyl group—offer a rich playground for exploring novel reactivity. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrrole ring, making it susceptible to nucleophilic attack. researchgate.net

Future research could focus on the selective reduction of the nitro group to an amino group. This transformation would open up a plethora of possibilities for further functionalization, such as N-acylation, N-alkylation, and the formation of various heterocyclic systems. The resulting aminopyrrole derivative could serve as a versatile intermediate in the synthesis of more complex molecules.

The hydroxymethyl group is also a key site for chemical manipulation. Its oxidation to an aldehyde or a carboxylic acid would provide access to another set of important building blocks. The aldehyde could be used in various condensation reactions, while the carboxylic acid could be converted to esters, amides, or other acid derivatives.

Moreover, the combination of the nitro and hydroxymethyl groups could enable unique intramolecular transformations . For instance, under certain conditions, an intramolecular cyclization could lead to the formation of novel fused heterocyclic systems. The study of the reactivity of 2-nitropyrrole systems has been fundamental in the development of synthetic routes to nitropyrrole-containing natural products. researchgate.net

Integration into Advanced Catalytic Cycles and Cascade Reactions

Functionalized pyrroles have the potential to act as ligands in transition-metal catalysis. The nitrogen atom of the pyrrole ring and the oxygen atom of the hydroxymethyl group in this compound could coordinate to a metal center, forming a chiral ligand for asymmetric catalysis. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyrrole ring.

Another exciting prospect is the use of this molecule as a key intermediate in cascade reactions . A cascade reaction is a process involving two or more consecutive reactions where the product of the first reaction is the substrate for the next. The strategic design of a cascade sequence involving this compound could lead to the rapid and efficient synthesis of complex molecular targets.

The development of photocatalytic methods for the functionalization of pyrroles is also a rapidly growing area. nih.gov Photocatalytically generated aromatic N-heterocyclic radicals can participate in C-H amination reactions, offering a powerful tool for the synthesis of N-arylated heterocycles. acs.org

Challenges and Opportunities in the Synthesis and Application of Highly Substituted Pyrrole Derivatives

The synthesis of highly substituted pyrroles remains a significant challenge in organic chemistry. urfu.ruscitechdaily.com Controlling the regioselectivity of substitution is often difficult, and the synthesis of specific isomers can require lengthy and inefficient multi-step sequences. chim.it Recent advances in electrochemical methods have shown promise in achieving precise positional control in the functionalization of polysubstituted pyrroles. scitechdaily.com

Despite these challenges, the opportunities presented by highly substituted pyrroles are immense. These compounds are found in a wide range of biologically active molecules and materials. alliedacademies.orgresearchgate.net The development of new synthetic methods for their preparation will undoubtedly accelerate the discovery of new drugs and functional materials.

The unique combination of functional groups in this compound makes it a particularly interesting target for future research. The insights gained from the study of this molecule could have broad implications for the wider field of pyrrole chemistry.

Q & A

Q. Analytical Methods :

- Purity : HPLC with a C18 column and methanol/water mobile phase (70:30 v/v) at 254 nm .

- Structural Confirmation :

- NMR (¹H/¹³C): Assign peaks for methyl (δ ~2.5 ppm), nitro (adjacent protons δ ~7.5–8.0 ppm), and hydroxymethyl (δ ~4.5 ppm) groups .

- X-ray Crystallography : Use SHELX for structure refinement (single-crystal data collected at 100 K) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

Basic: How can the stability of this compound be assessed under various storage conditions?

Methodological Answer:

Stability studies should evaluate degradation under:

- Temperature : Store aliquots at –20°C, 4°C, and 25°C for 1–6 months. Monitor via HPLC .

- Light Exposure : Expose to UV (254 nm) and daylight; compare degradation rates using UV-Vis spectroscopy.

- Humidity : Test in desiccators with controlled relative humidity (30–90%) and analyze by TGA/DSC for hygroscopicity .

Q. Key Metrics :

| Condition | Degradation Marker | Analytical Tool |

|---|---|---|

| Thermal | Loss of parent compound | HPLC (peak area %) |

| Photolytic | Nitro-group reduction | NMR (disappearance of –NO₂) |

| Hydrolytic | Ester/amide formation | FT-IR (C=O stretch) |

Reference protocols from pharmaceutical stability testing for small molecules .

Advanced: What experimental design considerations are critical when optimizing the reaction yield of this compound in multi-step syntheses?

Methodological Answer:

Use factorial design (e.g., Box-Behnken) to optimize variables:

Factors : Temperature (40–80°C), catalyst loading (0.1–1.0 eq.), solvent polarity (DMF vs. THF).

Response Surface : Model yield (%) using software like Minitab or Design-Expert.

Robustness Testing : Introduce ±5% variation in reactant stoichiometry to assess sensitivity .

Q. Example Workflow :

- Step 1 : Screen conditions via high-throughput microreactors.

- Step 2 : Validate top candidates in batch reactors (50–100 mL scale).

- Step 3 : Characterize intermediates in situ using FT-IR or Raman spectroscopy to detect side reactions early .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) observed for derivatives of this compound?

Methodological Answer:

Address discrepancies through:

Assay Validation :

- In Vitro : Confirm cell line viability (MTT assay) and target engagement (e.g., enzyme inhibition IC₅₀).

- In Vivo : Use pharmacokinetic profiling (plasma t½, bioavailability) to rule out metabolic instability .

Data Reconciliation :

- Apply structural equation modeling (SEM) to quantify the mediating role of variables like solubility or protein binding .

- Use longitudinal studies to track activity over time, as done in pharmacological research .

Mechanistic Studies :

- Perform knock-out/knock-in assays to isolate target pathways.

- Compare results with structurally analogous compounds (e.g., fluorinated pyridine derivatives) .

Advanced: What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

Electronic Structure Analysis :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nitro-group reactivity and charge distribution .

Molecular Docking :

- Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability .

QSAR Modeling :

- Train models on pyrrole derivatives’ bioactivity data (IC₅₀, logP) to predict ADMET properties .

Q. Example Workflow :

- Step 1 : Generate 3D conformers (Open Babel).

- Step 2 : Dock into protein active sites (PDB ID: e.g., 1XYZ).

- Step 3 : Calculate binding free energies (MM-PBSA) to rank affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.